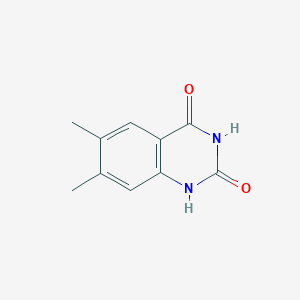![molecular formula C13H10N2 B1611037 2-Phenyl-1H-pyrrolo[2,3-c]pyridine CAS No. 2922-07-8](/img/structure/B1611037.png)
2-Phenyl-1H-pyrrolo[2,3-c]pyridine
Descripción general
Descripción
“2-Phenyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C13H10N21. It is a structural motif found in numerous bioactive molecules2.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons2. This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines2.
Molecular Structure Analysis
The molecular structure of “2-Phenyl-1H-pyrrolo[2,3-c]pyridine” consists of a pyrrolopyridine core with a phenyl group attached1. The InChI string is InChI=1S/C13H10N2/c1-2-4-10 (5-3-1)13-8-11-9-14-7-6-12 (11)15-13/h1-9,15H1.
Chemical Reactions Analysis
The chemical reactions involving “2-Phenyl-1H-pyrrolo[2,3-c]pyridine” are not well-documented. However, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines2.
Physical And Chemical Properties Analysis
The molecular weight of “2-Phenyl-1H-pyrrolo[2,3-c]pyridine” is 194.23 g/mol1. It has a XLogP3 of 3.6, indicating its lipophilicity1. It has one hydrogen bond donor count and one hydrogen bond acceptor count1.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis Pathways : The compound 2-phenyl-1H-pyrrolo[2,3-c]pyridine can be synthesized via reactions of β-(lithiomethyl)azines with nitriles, leading to a variety of derivatives, demonstrating the compound's versatility in synthetic chemistry (Davis, Wakefield, & Wardell, 1992).
Chemical Properties and Reactions : Studies have explored multiple synthetic routes for 1H-pyrrolo[2,3-b]pyridines, examining their reactivity in nitration, bromination, iodination, and interactions with Mannich bases, highlighting the compound’s reactive nature and potential for further chemical modifications (Herbert & Wibberley, 1969).
Material Science Applications
- Electroluminescent Device Development : The compound has been utilized in designing bipolar phenanthroimidazole–diazacarbazole hybrids for OLEDs (Organic Light-Emitting Diodes), demonstrating its utility in advanced material science and electronics (Wang et al., 2016).
Pharmaceutical and Biological Research
Antiproliferative Activity : Pyrrolo[2,3-b]pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines, underscoring the compound's potential in cancer research and therapy development (Tang et al., 2018).
Development of New Scaffolds in Medicinal Chemistry : Research has focused on creating new 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds, highlighting the compound's role in diversifying medicinal chemistry libraries (Zhang et al., 2019).
Safety And Hazards
The safety and hazards of “2-Phenyl-1H-pyrrolo[2,3-c]pyridine” are not well-documented. However, similar compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 35.
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)15-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSALELMHSRVFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467225 | |
| Record name | 2-Phenyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
2922-07-8 | |
| Record name | 2-Phenyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610955.png)
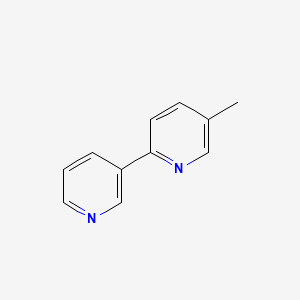
![Diethyl [2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B1610960.png)
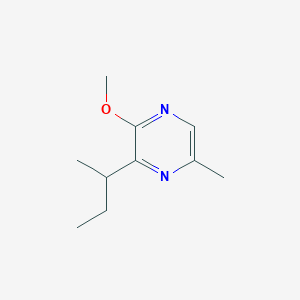
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1610964.png)
![3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1610965.png)

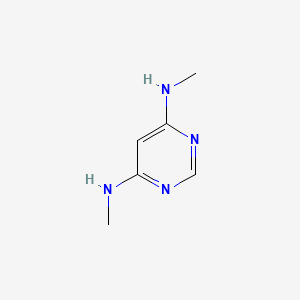
![2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde](/img/structure/B1610971.png)

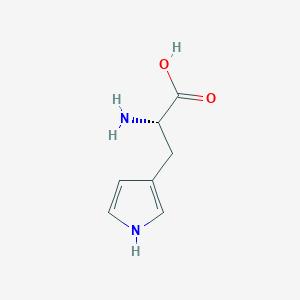
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1610975.png)
